Molecular Weight and Physicochemical Property Comparison: 3,4-Difluoro vs. Mono-Fluoro Analogs
The molecular weight of 2-(3,4-difluorophenyl)oxirane (156.13 g/mol) is approximately 13% higher than that of 2-(4-fluorophenyl)oxirane and 2-(3-fluorophenyl)oxirane (both 138.14 g/mol) [1][2]. This difference arises from the presence of a second fluorine atom. The calculated lipophilicity (XLogP3) of the 3,4-difluoro compound is 1.6, while the 4-fluoro analog has an XLogP3 of 1.7 [1][3]. The slight decrease in lipophilicity despite the addition of a hydrophobic fluorine atom is a known effect of the specific substitution pattern, which can alter electronic distribution and hydrogen bonding capacity.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 156.13 g/mol; XLogP3: 1.6 |
| Comparator Or Baseline | 2-(4-Fluorophenyl)oxirane: MW 138.14 g/mol, XLogP3 1.7 |
| Quantified Difference | MW increase of +17.99 g/mol (+13.0%); XLogP3 decrease of -0.1 |
| Conditions | Computed properties from PubChem database |
Why This Matters
Differences in molecular weight and lipophilicity directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, making the 3,4-difluoro analog a distinct chemical entity for drug discovery programs targeting specific pharmacokinetic profiles.
- [1] PubChem. (2025). 2-(3,4-Difluorophenyl)oxirane. PubChem CID 14372923. View Source
- [2] PubChem. (2025). 2-(4-Fluorophenyl)oxirane. PubChem CID 4065230. View Source
- [3] PubChem. (2025). 2-(4-Fluorophenyl)oxirane. PubChem CID 4065230. View Source
